Oxazolidinones are a novel class of synthetic antibacterial agents that have shown significant promise in the treatment of infections caused by multiply-resistant Gram-positive pathogens. These include methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci1. The compound "(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone" and its derivatives have been the subject of extensive research due to their unique mechanism of action and potential applications in various fields, including medicine and organic synthesis.
Method A (From α-amino acids): This method involves the esterification of the corresponding α-amino acid, followed by Grignard addition to yield a 1,2-amino alcohol. [] Cyclization to the oxazolidinone is achieved either by treatment with trichloroacetyl chloride followed by base-catalyzed cyclization or directly through a reaction with carbonyldiimidazole. [] This method is suitable for small-scale synthesis but can suffer from low yields and partial racemization on a larger scale. []
Method B (From N-Boc-α-amino acid methyl esters): This approach starts with the reaction of an N-Boc-α-amino acid methyl ester with an excess of methylmagnesium iodide, generating a tertiary alcohol. [] Subsequent cyclization with tert-BuOK yields the desired oxazolidinone with high yield and minimal racemization. [] The N-Boc protecting group plays a crucial role in preventing racemization and facilitating cyclization. []
The primary mechanism of action for oxazolidinones involves the inhibition of protein synthesis. These compounds target an early step in protein synthesis, which is the binding of N-formylmethionyl-tRNA to the ribosome1. Oxazolidinones interact with the 50S subunit of the ribosome, and crosslinking experiments have indicated an interaction with both the 16S rRNA of the small subunit and the 23S rRNA of the large subunit1. Studies have shown that oxazolidinones bind to the ribosomal RNA, specifically at key residues in the central domain of 16S rRNA and domain V of 23S rRNA, which is close to the binding site of protein L1 and the 3' end of tRNA in the E site2. This binding interferes with tRNA translocation and reduces the length of nascent peptide chains, thus inhibiting bacterial growth2. Additionally, oxazolidinones have been found to interact with the A site of the bacterial ribosome and the peptidyl transferase center (PTC) of mitochondrial ribosomes in human cells, which may explain some of the clinical side effects associated with oxazolidinone therapy3.
Oxazolidinones, including linezolid and eperozolid, have been developed as antibacterial agents due to their ability to overcome resistance mechanisms in Gram-positive bacteria7. They have been used in the clinic for the treatment of Gram-positive infections, with good penetration and accumulation in tissues such as bone, lung, and cerebrospinal fluid8.
The oxazolidinone framework has been utilized as a chiral auxiliary in asymmetric synthesis. For instance, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one has been shown to be an effective chiral auxiliary for stereoselective conjugate additions, as demonstrated in the asymmetric synthesis of the antifungal, antibacterial compound (-)-Aplysillamide B4. Additionally, oxazolidinones have been used in the stereoselective synthesis of nonproteinogenic amino acids, such as the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone5.
Oxazolidinone derivatives have been synthesized as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. These compounds, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have shown selective inhibitory activity against MAO type A, which is relevant for the treatment of depression6. The mechanism of inactivation of MAO by certain oxazolidinone derivatives has also been studied, providing insights into their potential therapeutic applications9.
Chiral auxiliary-bearing isocyanides based on the oxazolidinone structure have been synthesized and used to create strongly fluorescent compounds. These compounds, such as (+)-5-(3,4-Dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and its enantiomer, have high fluorescence quantum yields and could have applications in chemical sensing and imaging10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: